molecular formula C15H18N2O2 B5279357 (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone

(2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone

Cat. No.: B5279357
M. Wt: 258.32 g/mol
InChI Key: AUFUNIYUXHBZRI-GDNBJRDFSA-N
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Description

(2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone is a complex organic compound that features a benzimidazole ring fused with a cyclohexane ring and a phenylethanone group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Cyclization: The benzimidazole intermediate can undergo cyclization with a suitable reagent to form the hexahydrobenzimidazole structure.

    Addition of the phenylethanone group: This step might involve a Friedel-Crafts acylation reaction to attach the phenylethanone group to the benzimidazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group in the phenylethanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole ketone, while reduction could produce a benzimidazole alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzimidazole structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, this compound might be investigated for its pharmacological properties, including its potential to interact with specific biological targets.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core structure and may exhibit similar biological activities.

    Phenylethanone derivatives: Compounds with the phenylethanone group might have comparable chemical reactivity and applications.

Uniqueness

The uniqueness of (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone lies in its specific combination of functional groups and ring structures, which could confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17(15)19/h1-3,6-7,10,12-13,16,19H,4-5,8-9H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUNIYUXHBZRI-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=CC(=O)C3=CC=CC=C3)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)N/C(=C/C(=O)C3=CC=CC=C3)/N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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